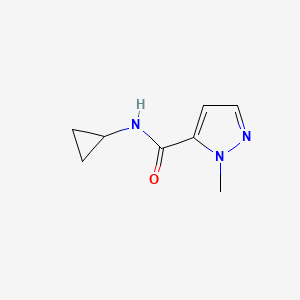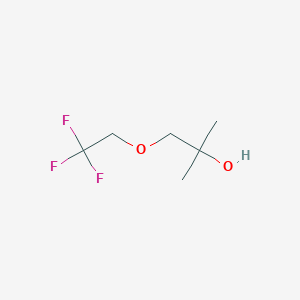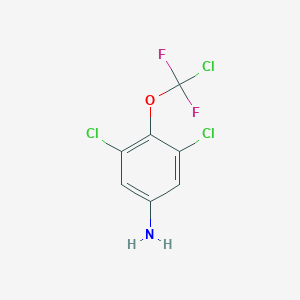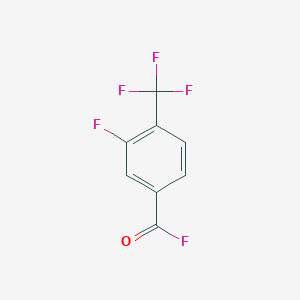
3-Fluoro-4-(trifluoromethyl)benzoyl fluoride; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(trifluoromethyl)benzoyl fluoride (98%) is an organic compound composed of a benzoyl group and a trifluoromethyl group attached to a fluorine atom at the 3-position. This compound is mainly used in the synthesis of organic compounds and in analytical chemistry. It is also used as a reagent in organic synthesis, as a fluorinating agent, and as a catalyst in various reactions.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzoyl fluoride (98%) is based on its ability to undergo substitution reactions with organic compounds. The reaction of this compound with an organic compound results in the replacement of the fluorine atom at the 3-position with the organic compound. This reaction is catalyzed by a base, such as potassium fluoride, which facilitates the reaction by providing an electron-rich environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(trifluoromethyl)benzoyl fluoride (98%) are not well-understood. However, it is known that this compound is highly reactive and can cause irritation to the skin and eyes. It is also known to be toxic if ingested, and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-Fluoro-4-(trifluoromethyl)benzoyl fluoride (98%) is its high reactivity, which makes it suitable for a variety of organic synthesis reactions. It is also a relatively inexpensive reagent, and is readily available. However, it is also highly toxic and should be handled with care.
Orientations Futures
The future directions of 3-Fluoro-4-(trifluoromethyl)benzoyl fluoride (98%) research include further exploration of its potential applications in the synthesis of organic compounds, as well as its use as a fluorinating agent. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as its toxicological properties. Finally, further research is needed to explore the potential of this compound as a catalyst in various reactions.
Méthodes De Synthèse
The synthesis of 3-Fluoro-4-(trifluoromethyl)benzoyl fluoride (98%) can be achieved by the reaction of trifluoromethylbenzoyl chloride and potassium fluoride in acetonitrile. The reaction is carried out at room temperature for 24 hours and yields a product with a purity of 98%.
Applications De Recherche Scientifique
3-Fluoro-4-(trifluoromethyl)benzoyl fluoride (98%) is widely used in the synthesis of organic compounds, particularly in the synthesis of heterocyclic compounds. It is also used as a fluorinating agent in the synthesis of fluorinated compounds, and as a catalyst in various reactions. It has also been used in the synthesis of pharmaceuticals and in the preparation of fluorinated dyes and pigments.
Propriétés
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZLHBOKMJVVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)





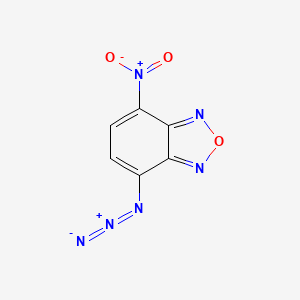
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
